7-((tert-Butoxycarbonyl)amino)heptanoic acid

Catalog No.
S666743
CAS No.
60142-89-4
M.F
C11H13N3O5
M. Wt
245.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-((tert-Butoxycarbonyl)amino)heptanoic acid

CAS Number

60142-89-4

Product Name

7-((tert-Butoxycarbonyl)amino)heptanoic acid

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Molecular Formula

C11H13N3O5

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

WMZTYIRRBCGARG-SECBINFHSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCC(=O)O

Synonyms

D-Glutamicacid-gamma-4-nitroanilide;60133-17-7;H-D-Glu(pNA)-OH;AC1OF0UH;ZINC4069929;AKOS015910598;FT-0640661;I14-40811;(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoicacid

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)[O-])[NH3+])[N+](=O)[O-]

Peptide Synthesis:

7-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as N-Boc-7-aminoheptanoic acid or Boc-7-Ah, is a valuable building block in peptide synthesis. The "tert-butoxycarbonyl" (Boc) group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the peptide chain. Once the desired peptide sequence is constructed, the Boc group can be removed under specific conditions to reveal the free amine, enabling peptide cyclization or conjugation to other biomolecules [].

Here are some examples of its use in peptide synthesis:

  • Preparation of bioactive peptides: Boc-7-Ah has been used to synthesize various bioactive peptides, including antimicrobial peptides and neuropeptides [, ].
  • Development of therapeutic agents: Researchers are exploring the potential of Boc-7-Ah-containing peptides as therapeutic agents for various diseases, such as cancer and neurodegenerative disorders [].

Chemical Biology:

Due to its unique chemical properties, 7-((tert-Butoxycarbonyl)amino)heptanoic acid finds applications in various chemical biology studies. It can be used:

  • As a probe for protein-protein interactions: By attaching a fluorescent or biotin tag to Boc-7-Ah, researchers can study protein-protein interactions by monitoring the binding of the modified molecule to target proteins.
  • To investigate cellular processes: Boc-7-Ah can be incorporated into cell-penetrating peptides, allowing researchers to deliver specific cargo molecules into cells for studying various cellular processes.

Material Science:

Research is exploring the potential of 7-((tert-Butoxycarbonyl)amino)heptanoic acid in material science applications:

  • Development of biocompatible materials: The molecule's unique structure and properties are being investigated for creating biocompatible materials for drug delivery and tissue engineering applications.
  • Design of self-assembling structures: Researchers are exploring the self-assembling properties of Boc-7-Ah derivatives for the development of novel nanomaterials with potential applications in electronics and sensors.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-[(tert-Butoxycarbonyl)amino]heptanoic acid

Dates

Modify: 2023-08-15

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